6-Bromonaphthalene-1-carbonitrile
Overview
Description
6-Bromonaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H6BrN It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a nitrile group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromonaphthalene-1-carbonitrile typically involves a multi-step process. One common method is the bromination of naphthalene followed by the introduction of the nitrile group. The process can be summarized as follows:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the bromination and cyanation steps.
Chemical Reactions Analysis
Types of Reactions: 6-Bromonaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in an aqueous-organic solvent system are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing the nitrile group.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy-naphthalene derivatives.
Coupling: Biaryl compounds with various substituents.
Reduction: 6-Bromonaphthalene-1-amine.
Scientific Research Applications
6-Bromonaphthalene-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-Bromonaphthalene-1-carbonitrile in chemical reactions involves the activation of the bromine atom and the nitrile group. The bromine atom, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The nitrile group can participate in coordination with metal catalysts, facilitating various coupling reactions .
Comparison with Similar Compounds
- 8-Bromonaphthalene-1-carbonitrile
- 6-Chloronaphthalene-1-carbonitrile
- 6-Iodonaphthalene-1-carbonitrile
Comparison: 6-Bromonaphthalene-1-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which influence its reactivity and applications. Compared to its chloro and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications .
Properties
IUPAC Name |
6-bromonaphthalene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMVMVPNLKOXTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617181 | |
Record name | 6-Bromonaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91065-16-6 | |
Record name | 6-Bromonaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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